2-(2,6-dichlorophenyl)isothiazolo[5,4-c]pyridin-3(2H)-one
Description
This heterocyclic compound features an isothiazolo[5,4-c]pyridine core substituted at position 2 with a 2,6-dichlorophenyl group. The isothiazole ring (a five-membered system containing sulfur and nitrogen) fused to a pyridine moiety imparts unique electronic and steric properties. The 2,6-dichlorophenyl group enhances lipophilicity and may influence binding interactions in biological systems, though specific applications remain undisclosed in available literature. Its synthesis likely involves cyclization and halogenation steps, as described in general heterocyclic synthesis protocols .
Properties
IUPAC Name |
2-(2,6-dichlorophenyl)-[1,2]thiazolo[5,4-c]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2OS/c13-8-2-1-3-9(14)11(8)16-12(17)7-4-5-15-6-10(7)18-16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVXQXDSWKSPEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N2C(=O)C3=C(S2)C=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701184995 | |
| Record name | Isothiazolo[5,4-c]pyridin-3(2H)-one, 2-(2,6-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701184995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1337882-52-6 | |
| Record name | Isothiazolo[5,4-c]pyridin-3(2H)-one, 2-(2,6-dichlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1337882-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isothiazolo[5,4-c]pyridin-3(2H)-one, 2-(2,6-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701184995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dichlorophenyl)isothiazolo[5,4-c]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method starts with 2,6-dichlorophenyl isothiocyanate, which undergoes a series of reactions including nucleophilic substitution and cyclization to form the desired isothiazolo[5,4-c]pyridine ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ advanced techniques such as continuous flow chemistry and automated synthesis to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichlorophenyl)isothiazolo[5,4-c]pyridin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
2-(2,6-Dichlorophenyl)isothiazolo[5,4-c]pyridin-3(2H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,6-dichlorophenyl)isothiazolo[5,4-c]pyridin-3(2H)-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Key Structural Analogs and Differences
The following compounds share structural motifs (e.g., dichlorophenyl substituents, fused heterocyclic cores) but differ in critical regions:
Physicochemical and Functional Comparisons
- Heterocyclic Core Influence: Isothiazolo[5,4-c]pyridine: Sulfur in the isothiazole ring contributes to electron-withdrawing effects and metabolic stability compared to nitrogen-rich analogs like pyrazoles or triazoles . Pyrazolo[3,4-c]pyridine: Pyrazole’s dual nitrogen atoms could increase polarity, though discontinuation suggests suboptimal pharmacokinetics .
- Substituent Effects: The 2,6-dichlorophenyl group is conserved across analogs, suggesting its role in hydrophobic interactions or receptor binding. Modifications like the phenylamino group in the pyridopyrimidine derivative () may introduce steric hindrance or additional binding sites . Piperazine-containing impurities () demonstrate how alkylamine chains can drastically alter solubility and bioavailability .
Biological Activity
2-(2,6-Dichlorophenyl)isothiazolo[5,4-c]pyridin-3(2H)-one (CAS: 1337882-52-6) is a heterocyclic compound that has garnered attention for its potential biological activities. Its structure includes a pyridine and isothiazole moiety, which are known to contribute to various pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials.
- Chemical Formula : C12H6Cl2N2OS
- Molecular Weight : 297.16 g/mol
- IUPAC Name : this compound
- CAS Number : 1337882-52-6
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anticancer agent and its interactions with biological targets.
Anticancer Activity
Recent studies have indicated significant anticancer properties of this compound against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer).
- IC50 Values : The compound exhibited varying degrees of cytotoxicity with IC50 values ranging from low micromolar concentrations, indicating strong antiproliferative effects.
These results suggest that the compound may induce apoptosis in cancer cells and inhibit cell cycle progression.
Mechanistic Studies
Mechanistic studies utilizing molecular docking and fluorescence quenching have revealed insights into how this compound interacts with proteins such as bovine serum albumin (BSA):
- Binding Affinity : The compound demonstrated a strong binding affinity to BSA, with thermodynamic parameters indicating a spontaneous and enthalpy-driven interaction.
- Quenching Mechanism : Fluorescence studies indicated static quenching mechanisms at play, suggesting stable complex formation between the drug and the protein.
Antimicrobial Activity
In addition to anticancer properties, preliminary investigations into the antimicrobial activity of this compound have shown promise:
- Target Organisms : Various bacterial strains were tested.
- Results : The compound exhibited notable inhibitory effects against certain Gram-positive and Gram-negative bacteria.
Structure-Activity Relationship (SAR)
The presence of the dichlorophenyl group and the isothiazole ring significantly influences the biological activity of this compound. The structure-activity relationship (SAR) indicates that modifications in these groups could enhance efficacy or selectivity against specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
